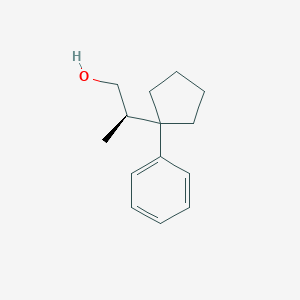
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chemical compound that belongs to the class of cycloalkanes. It is commonly referred to as PCP alcohol, and it has been found to have various scientific research applications.
Wirkmechanismus
The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol is not well understood. However, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it has been found to have antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is its ability to selectively interact with the NMDA receptor. This allows for the study of the role of the NMDA receptor in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol. One direction is the development of more selective ligands for the NMDA receptor, which could lead to the development of more effective treatments for various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of the role of the NMDA receptor in various physiological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective materials for various applications.
Synthesemethoden
The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone using lithium aluminum hydride. The final product is obtained by the addition of propanol to the reaction mixture.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage, separation, and catalysis. Additionally, it has been used as a chiral auxiliary in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

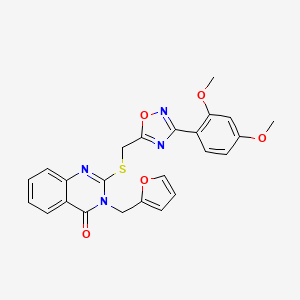

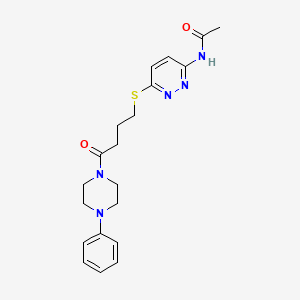
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
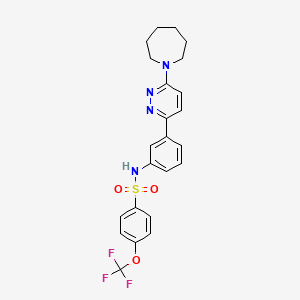

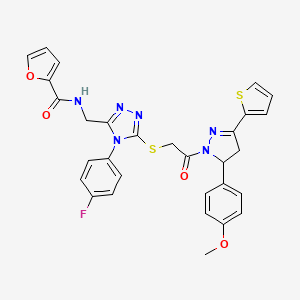
![(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
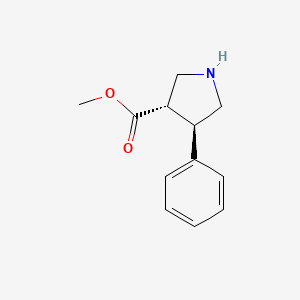
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)
![N-[3-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2732342.png)
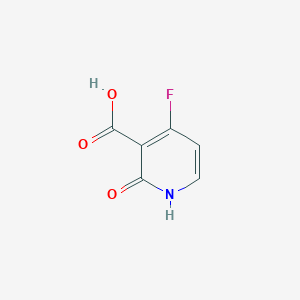
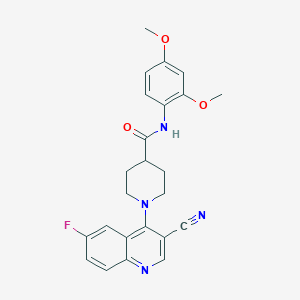
![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)